4-Bromo-N-isobutylaniline
Overview
Description
4-Bromo-N-isobutylaniline is an organic compound with the molecular formula C10H14BrN. It is a derivative of aniline, where a bromine atom is attached to the fourth position of the benzene ring, and an isobutyl group is attached to the nitrogen atom of the aniline group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-N-isobutylaniline can be synthesized through several synthetic routes. One common method involves the bromination of N-isobutylaniline using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in an inert solvent, such as dichloromethane, at a controlled temperature to ensure selective bromination at the para-position of the aniline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-isobutylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI) under appropriate conditions.
Major Products Formed:
Oxidation: The major product of oxidation is 4-bromo-N-isobutylbenzene-1,2-diol.
Reduction: The major product of reduction is 4-bromo-N-isobutylbenzene.
Substitution: The major products of nucleophilic substitution reactions depend on the nucleophile used and can include 4-bromo-N-isobutylbenzonitrile or 4-bromo-N-isobutylbenzene iodide.
Scientific Research Applications
4-Bromo-N-isobutylaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-N-isobutylaniline exerts its effects depends on its specific application. For example, in biological assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the specific biological system and the type of assay being conducted.
Comparison with Similar Compounds
2-bromo-N-isobutylaniline
3-bromo-N-isobutylaniline
4-bromo-N-ethyl-aniline
4-bromo-N-propylaniline
Properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPWBSDPHWALGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651459 | |
Record name | 4-Bromo-N-(2-methylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195968-92-4 | |
Record name | 4-Bromo-N-(2-methylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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